3,5-Dimethylbenzofuran-2(3H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-3H-1-BENZOFURAN-2-ONE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct complex benzofuran derivatives . Another approach involves the use of proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-3H-1-BENZOFURAN-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It exhibits biological activities such as anti-tumor, antibacterial, and antiviral properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-3H-1-BENZOFURAN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways . Its antibacterial and antiviral activities are likely due to its ability to interfere with the replication and survival of pathogens .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 3,6-DIMETHYL-3,3A,4,5-TETRAHYDROBENZOFURAN-2(7AH)-ONE
- 5,7-DI-TERT-BUTYL-3-(3,4-DIMETHYLPHENYL)BENZOFURAN-2(3H)-ONE
- 3,7-DIHYDROBENZO[1,2-B:4,5-B’]DIFURAN-2,6-DIONE
Uniqueness
3,5-DIMETHYL-3H-1-BENZOFURAN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3,5-dimethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-6-3-4-9-8(5-6)7(2)10(11)12-9/h3-5,7H,1-2H3 |
InChI Key |
LUNLYCSGQMMIMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)C)OC1=O |
Origin of Product |
United States |
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